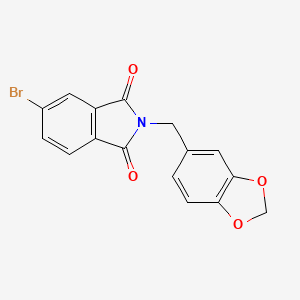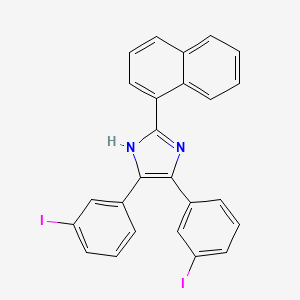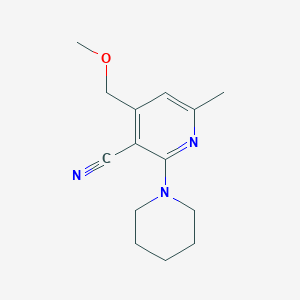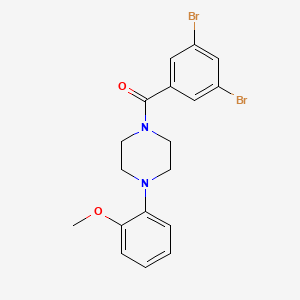![molecular formula C19H20F2N2O2 B15008365 N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline](/img/structure/B15008365.png)
N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline core, methoxy groups, and difluoroaniline moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline typically involves multi-step organic reactions. The process begins with the preparation of the dihydroisoquinoline core, followed by the introduction of methoxy groups and the difluoroaniline moiety. Common reagents used in these reactions include methanol, dimethyl sulfate, and aniline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Aplicaciones Científicas De Investigación
N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives and fluorinated aniline compounds. Examples are:
- N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-fluoroaniline
- N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,5-difluoroaniline
Uniqueness
The uniqueness of N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline lies in its specific combination of functional groups and structural features. The presence of both methoxy and difluoroaniline moieties provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H20F2N2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H20F2N2O2/c1-19(2)10-11-7-16(24-3)17(25-4)9-13(11)18(23-19)22-12-5-6-14(20)15(21)8-12/h5-9H,10H2,1-4H3,(H,22,23) |
Clave InChI |
VYEWIODLOPMFEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC(=C(C=C3)F)F)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008295.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15008309.png)
![N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide](/img/structure/B15008321.png)

![N-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-2,2-dinitropropyl]benzamide](/img/structure/B15008335.png)
![2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine](/img/structure/B15008336.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide](/img/structure/B15008344.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008347.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-](/img/structure/B15008350.png)

![1,1'-{6-Hydroxy-2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15008357.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15008364.png)
